molecular formula C7H15NS B1426292 3-(Ethylsulfanyl)cyclopentan-1-amine CAS No. 1343646-44-5

3-(Ethylsulfanyl)cyclopentan-1-amine

Cat. No.: B1426292
CAS No.: 1343646-44-5
M. Wt: 145.27 g/mol
InChI Key: NSNGAXYXFQFJHD-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)cyclopentan-1-amine is an organic compound with the molecular formula C7H15NS It is characterized by a cyclopentane ring substituted with an ethylsulfanyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)cyclopentan-1-amine typically involves the introduction of an ethylsulfanyl group to a cyclopentane ring followed by amination. One common method includes the reaction of cyclopentanone with ethyl mercaptan in the presence of a base to form 3-(ethylsulfanyl)cyclopentanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group or to modify the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-ethylsulfanylated cyclopentanamine or modified amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

3-(Ethylsulfanyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)cyclopentan-1-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    3-(Propylsulfanyl)cyclopentan-1-amine: Similar structure but with a propylsulfanyl group.

    Cyclopentanamine: Lacks the sulfanyl group, providing a simpler structure for comparison.

Uniqueness

3-(Ethylsulfanyl)cyclopentan-1-amine is unique due to the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the ethylsulfanyl group plays a crucial role in the compound’s activity.

Properties

IUPAC Name

3-ethylsulfanylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-2-9-7-4-3-6(8)5-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNGAXYXFQFJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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